Malathion alpha-monoacid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJFDUIZFXAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274248 | |
| Record name | Malathion alpha-monoacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-29-0 | |
| Record name | Malathion alpha-monoacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malathion alpha-monoacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Formation and Enzymatic Catalysis of Malathion Alpha Monoacid
Enzymatic Hydrolysis Pathways Leading to Alpha-Monoacid Formation
The formation of malathion (B1675926) alpha-monoacid is a result of the hydrolytic cleavage of one of the carboxyethyl ester linkages of the malathion molecule. This reaction is a cornerstone of malathion detoxification in mammalian systems.
Carboxylesterases (EC 3.1.1.1) are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of xenobiotics containing ester functional groups. In the context of malathion metabolism, these enzymes catalyze the hydrolysis of the ester bonds in both malathion and its oxidative metabolite, malaoxon (B1675925). researchgate.net This hydrolytic action is a detoxification step, as the resulting mono- and dicarboxylic acids are significantly less toxic than the parent compounds and are more readily excreted. nih.gov The carboxylesterase-mediated hydrolysis of malathion directly competes with its bioactivation by cytochrome P450 enzymes to malaoxon, a potent inhibitor of acetylcholinesterase. researchgate.netresearchgate.net
Mammalian carboxylesterases exhibit a degree of substrate specificity and regioselectivity in the hydrolysis of malathion. Studies have demonstrated that different carboxylesterase isoforms can preferentially hydrolyze one of the two carboxyethyl ester groups in the malathion molecule, leading to the formation of either malathion alpha-monoacid or malathion beta-monoacid.
Research on purified carboxylesterase fractions from rat liver microsomes has revealed the presence of multiple enzyme species with distinct regioselectivities. nih.gov For instance, one fraction, designated esterase fraction A, was found to produce a mixture of malathion alpha- and beta-monoacids with a ratio of 1.5 (alpha/beta). nih.gov In contrast, another fraction, esterase fraction B, yielded a significantly different product ratio of 0.2 (alpha/beta), indicating a preference for the formation of the beta-monoacid. nih.gov This demonstrates that the specific carboxylesterase isoform involved dictates the primary monoacid metabolite formed.
Human hepatic carboxylesterases also efficiently detoxify malathion, with studies showing a biphasic kinetic profile, suggesting the involvement of more than one enzyme or binding site. The high affinity component of this activity is characterized by low micromolar Km values, indicating efficient hydrolysis even at low substrate concentrations. nih.gov
Table 1: Regioselectivity of Rat Liver Microsomal Carboxylesterase Fractions in Malathion Hydrolysis
| Enzyme Fraction | α-monoacid to β-monoacid Ratio |
|---|---|
| Esterase Fraction A | 1.5 |
Data sourced from research on purified rat liver microsomal carboxylesterases. nih.gov
The expression and activity of carboxylesterases are subject to developmental regulation, which can significantly impact the susceptibility of an organism to malathion toxicity at different life stages. In rats, it has been observed that the activities of carboxylesterases responsible for hydrolyzing malathion and malaoxon increase postnatally. This developmental increase in detoxification capacity is a contributing factor to the greater susceptibility of young animals to the acute toxicity of malathion compared to their adult counterparts.
The production of this compound can be significantly influenced by the presence of esterase inhibitors. These inhibitors can be endogenous compounds or exogenous substances, such as other pesticides or impurities in technical-grade malathion formulations.
Isomalathion (B127745), a common impurity in commercial malathion products, is a particularly potent inhibitor of malathion carboxylesterases. nih.gov Its presence can dramatically reduce the rate of malathion hydrolysis, leading to an increased likelihood of its bioactivation to the more toxic malaoxon. researchgate.net Studies have shown that isomalathion is a more potent inhibitor of both rat liver and serum malathion carboxylesterases than other organophosphorus compounds like O,S,S-trimethyl phosphorodithioate. nih.gov
Other organophosphorothioate pesticides, such as parathion (B1678463) and chlorpyrifos, as well as their oxon metabolites, can also inhibit carboxylesterase-mediated malathion detoxification. nih.gov This highlights the potential for synergistic toxicity when organisms are exposed to mixtures of these compounds.
Table 2: Inhibition Constants (Ki) of Various Pesticides on Human Hepatic Malathion Carboxylesterase Activity
| Inhibitor | Ki (µM) | Inhibition Type |
|---|---|---|
| Isomalathion | 0.6 | Noncompetitive |
| Chlorpyrifos | 7.5 | Mixed |
| Parathion | 50 | Mixed |
Data sourced from studies on a panel of human liver microsomes. nih.gov
The mechanisms of enzymatic formation of this compound have been extensively studied using in vitro systems, which allow for the investigation of metabolic pathways in a controlled environment.
Mammalian tissue homogenates, particularly from the liver, and their subcellular fractions (e.g., microsomes and cytosol) have been instrumental in characterizing the enzymes involved in malathion hydrolysis. The liver is a primary site of malathion metabolism, with the majority of carboxylesterase activity localized in the microsomal fraction, which is derived from the endoplasmic reticulum. researchgate.net
Studies utilizing rat liver microsomes have successfully purified and characterized different malathion carboxylesterase fractions, revealing their distinct molecular weights and regioselectivities in monoacid formation. nih.gov Human liver microsomes have also been widely used to determine the kinetic parameters of malathion hydrolysis and to investigate the inhibitory effects of other pesticides. nih.gov These in vitro models have confirmed that carboxylesterases are the principal enzymes responsible for the detoxification of malathion through the formation of its monoacid metabolites. researchgate.net The S9 fraction, which contains both microsomal and cytosolic enzymes, is also utilized in in vitro assays to provide a broader picture of metabolic processes. semanticscholar.orgmdpi.com
In Vitro Elucidation of Enzymatic Formation Mechanisms
Characterization of Purified Enzymes and Kinetic Analysis
The hydrolysis of malathion by various esterases has been the subject of detailed biochemical study. Both mammalian and microbial enzymes have been characterized, revealing specific kinetic properties and optimal operating conditions.
Pig Liver Esterase (PLE): This enzyme is widely used in research for its ability to hydrolyze a broad range of esters, including malathion. wikipedia.org In laboratory settings, PLE catalyzes the hydrolysis of racemic malathion, producing a mixture of α- and β-monoacids. nih.govresearchgate.net Analysis of the reaction products using 1H decoupled-31P NMR shows distinct resonances for the α-monoacid and β-monoacid, allowing for the quantification of each isomer. nih.gov Studies have shown that the reaction with wild-type PLE can be inhibited by impurities in technical-grade malathion, such as malaoxon, leading to a significant decrease in enzyme activity over time. nih.gov
Lipases: Certain microbial lipases, such as that from Candida rugosa, have also been effectively used to catalyze the hydrolysis of malathion. nih.gov These enzymes often exhibit high enantioselectivity. Kinetic studies have determined optimal conditions for this enzymatic reaction, which are crucial for maximizing conversion and selectivity. nih.govhilarispublisher.com
Table 1: Optimal Conditions for Malathion Hydrolysis by Candida rugosa Lipase
| Parameter | Optimal Value |
|---|---|
| Temperature | 40 °C nih.gov |
| pH | 7.2 (Phosphate Buffer) nih.gov |
| Enzyme:Substrate Ratio | 0.15:1 (w:w) nih.gov |
| Agitation | 250 rpm nih.gov |
Kinetic analyses of human hepatic carboxylesterases have demonstrated a high efficiency in detoxifying malathion. The reaction follows Michaelis-Menten kinetics, with studies identifying two distinct phases with different affinities for the substrate (Km1=0.25-0.69 µM; Km2=10.3-26.8 µM). nih.gov The low Km1 values indicate that human carboxylesterases are very efficient at hydrolyzing malathion even at low concentrations. nih.gov
Microbial Enzyme Systems and Their Role in this compound Generation
A diverse range of microorganisms have been identified that can degrade malathion, utilizing it as a source of carbon. This biodegradation is a key environmental fate process for the pesticide. The primary mechanism involves carboxylesterase activity, leading to the formation of malathion monoacid and subsequently malathion dicarboxylic acid. researchgate.net
Several bacterial species have demonstrated this capability, including:
Acinetobacter calcoaceticus
Pseudomonas protegens
Microbacterium sp.
Pseudomonas putida
Pseudidiomarina homiensis
LC/ESI-MS analysis has confirmed the degradation pathway in these microbes proceeds through the formation of malathion monocarboxylic and dicarboxylic acids. researchgate.net Some of these bacterial strains, isolated from deep-sea hydrothermal regions, can completely degrade high concentrations of malathion within 36 hours.
Stereoselective Aspects of this compound Biosynthesis
Malathion is a chiral molecule, existing as (R)- and (S)-enantiomers. The enzymatic hydrolysis of malathion is often stereoselective, meaning the enzyme preferentially acts on one enantiomer over the other.
Enantiomeric Preferences in Malathion Hydrolysis by Esterases
Different enzymes exhibit distinct and often opposite enantiomeric preferences.
Pig Liver Esterase (PLE): Studies with wild-type PLE and several of its isoforms have shown a consistent hydrolytic preference for the (R)-isomer of malathion. This results in the formation of a monoacid product enriched with the (R)-stereoisomer, while the unreacted malathion becomes enriched in the (S)-stereoisomer. nih.gov
Candida rugosa Lipase (CRL): In contrast to PLE, CRL preferentially hydrolyzes (S)-malathion. nih.gov This reaction yields (S)-malathion monocarboxylic acid, leaving the unreacted substrate enriched in (R)-malathion. nih.govresearchgate.net
Microbial Esterases: Gut microbes isolated from the Colorado potato beetle have also shown enantiomer-specific degradation. Pseudomonas protegens preferentially breaks down the more toxic R-enantiomer, whereas a Microbacterium sp. preferentially metabolizes the less toxic S-enantiomer.
Chemoenzymatic Resolution Strategies for Enantiomerically Enriched Alpha-Monoacid
The stereoselectivity of enzymes is exploited in chemoenzymatic kinetic resolution, a powerful strategy for separating enantiomers. By allowing the enzyme to react with racemic malathion for a specific time, one enantiomer is converted to its corresponding monoacid while the other remains largely unreacted. These two compounds—the charged monoacid and the neutral diester—can then be easily separated.
Using this method, researchers have successfully produced enantiomerically enriched forms of both malathion and its monoacid.
Table 2: Results of Chemoenzymatic Kinetic Resolution of Racemic Malathion
| Enzyme | Preferentially Hydrolyzed Enantiomer | Unreacted Enantiomer (Enriched) | Reported Enantiomeric Excess (ee) of Unreacted Malathion | Reported Conversion / Yield |
|---|---|---|---|---|
| Wild Type Pig Liver Esterase | (R)-malathion nih.gov | (S)-malathion nih.gov | ~12% nih.gov | 15-38% recovery of malathion nih.gov |
| Pig Liver Esterase (PLE3 isoform) | (R)-malathion nih.gov | (S)-malathion nih.gov | 56% nih.gov | 34-35% recovery of malathion nih.gov |
| Candida rugosa Lipase | (S)-malathion nih.gov | (R)-malathion nih.gov | 87% nih.govresearchgate.net | 49.42% yield of (R)-malathion nih.govresearchgate.net |
This approach has proven effective for producing (R)-malathion, the more biologically active enantiomer, with high enantiomeric excess. nih.govresearchgate.net
In Vivo Biotransformation and Excretion Kinetics
Following exposure, malathion is rapidly absorbed and metabolized in mammals. The primary detoxification pathway involves carboxylesterases, which convert malathion and its more toxic metabolite, malaoxon, into malathion mono- and dicarboxylic acids. oup.com These water-soluble metabolites are then primarily excreted in the urine. oup.comnih.gov
Identification and Quantitative Profiling of this compound in Biological Samples
Malathion monocarboxylic acids (both α and β isomers) and dicarboxylic acid are used as specific urinary biomarkers to assess human exposure to malathion. oup.com
Regioisomer Profiling: Early studies in rats identified the α-monoacid as the sole or major regioisomer formed in vivo. nih.gov In some rat strains, the initial hydrolysis occurs exclusively at the α-position. cdc.gov However, other studies have found that female Sprague-Dawley rats produce approximately equal amounts of α- and β-monocarboxylic acids in their urine after a gavage dose. cdc.gov
Excretion Kinetics: Toxicokinetic models developed from human volunteer data show that these metabolites are eliminated rapidly. Following an oral dose, 79% of the total amount of metabolites recovered in urine is excreted within the first 8 hours, and 98% is excreted within 24 hours. oup.com Asymptotically, the malathion monoacid (MCA) excreted in urine represents about 36.1% of the initial exposure dose. oup.com The rate of excretion is governed by the route of exposure; dermal absorption is significantly slower than biotransformation and renal clearance, meaning the absorption rate becomes the limiting factor in urinary excretion for skin exposures. nih.gov For dermal exposure, it takes an average of 11.8 hours to excrete half of the absorbed dose that is eventually eliminated in urine, compared to just 4.0 hours following oral administration. nih.gov
Table 3: Cumulative Urinary Excretion of Malathion Metabolites (Oral Exposure)
| Time Post-Exposure | Cumulative Percentage of Total Recovered Metabolites Excreted |
|---|---|
| 8 hours | 79% oup.com |
| 12 hours | 90% oup.com |
| 24 hours | 98% oup.com |
Methods using high-performance liquid chromatography (HPLC) have been developed for the simultaneous quantification of malathion and its metabolites in biological samples like plasma and urine, with limits of detection ranging from 20 to 100 ng/ml. nih.gov
Time-Course Urinary Excretion Patterns in Exposed Organisms
Following exposure, malathion is rapidly metabolized, and its byproducts, including the alpha-monoacid, are quickly eliminated from the body, primarily through urine. oup.comnih.gov Toxicokinetic models based on human volunteer studies show that after oral administration, the excretion of malathion metabolites is swift. oup.com
A significant portion of the total metabolites recovered in urine is excreted within the first 24 hours post-exposure. oup.com For instance, after a single oral dose, it is predicted that 79% of the total urinary metabolites are excreted within the first 8 hours, with this figure rising to 90% by 12 hours and 98% by 24 hours. oup.com Malathion monocarboxylic acids (both alpha and beta isomers) represent the largest fraction of these excreted metabolites. nih.gov
This table illustrates the predicted cumulative percentage of total malathion metabolites excreted in urine at different time points following a single oral exposure. Data sourced from toxicokinetic modeling studies. oup.com
The rate of excretion is influenced by the route of exposure. The time to recover half of the absorbed dose as urinary metabolites is approximately 4.0 hours after oral administration, but extends to 11.8 hours following dermal exposure, reflecting the much slower rate of absorption through the skin compared to biotransformation and renal clearance rates. oup.comnih.gov
Inter-species Variability in Alpha-Monoacid Formation and Elimination (e.g., Rats, Sheep)
While the formation of malathion monoacids is a common metabolic pathway in mammals, there is notable variability between species regarding the specific isomers produced and their relative proportions. Early research indicated that in both rats and sheep, only the this compound was initially detected in the urine. nih.gov
More detailed studies in rats have revealed a more complex picture. In vitro incubation of malathion with rat liver fractions results in the formation of both alpha- and beta-monoacids in a ratio of approximately 3:2. nih.gov However, analysis of urine from rats administered malathion showed a different ratio, with the alpha-monoacid being predominant over the beta-monoacid at a ratio of 9:2. This suggests that further metabolic processes or differential excretion rates may influence the final profile of urinary metabolites. nih.gov In sheep, this compound has also been identified as a major urinary metabolite following intravenous administration.
This table summarizes the observed ratios of this compound to beta-monoacid in different species and experimental conditions, highlighting inter-species and in vivo vs. in vitro differences. nih.gov
Physiological Factors Influencing Alpha-Monoacid Biotransformation
Several physiological factors can influence the rate and pathway of malathion biotransformation, thereby affecting the production of this compound.
Enzyme Inhibition : The activity of carboxylesterases, the enzymes responsible for producing alpha-monoacid, can be inhibited by other compounds. A significant factor is the presence of impurities in technical-grade malathion formulations, such as isomalathion. nih.gov Isomalathion is a potent, noncompetitive inhibitor of the carboxylesterase-mediated detoxification of malathion. nih.govnih.gov Inhibition of this pathway can shift the metabolic balance towards the CYP-catalyzed bioactivation pathway, leading to increased formation of the more toxic malaoxon. nih.govresearchgate.net
Enzyme Specificity : Different carboxylesterase enzymes can exhibit varying efficiencies in metabolizing malathion. Studies in rats have identified multiple carboxylesterase fractions in the liver that produce different ratios of alpha- and beta-monoacids, indicating the presence of multiple enzyme species with distinct activities. nih.gov
Age : The activity of detoxifying enzymes can change with age. In rats, the activity of carboxylesterases in various tissues is known to increase after birth. This developmental regulation of enzyme activity is thought to contribute to the greater susceptibility of very young animals to the acute toxicity of malathion compared to adults.
Compound Index
Environmental Fate and Degradation Mechanisms of Malathion Alpha Monoacid
Hydrolytic Stability and Abiotic Transformation Processes
The formation and persistence of malathion (B1675926) alpha-monoacid in the environment are significantly influenced by abiotic factors, primarily pH and temperature. These factors govern the rate of hydrolysis of the parent compound, malathion, and the subsequent stability of the resulting monoacid.
pH-Dependent Hydrolysis of Malathion and Subsequent Alpha-Monoacid Formation
The hydrolysis of malathion is highly dependent on pH, with the rate of degradation increasing significantly under alkaline conditions. nih.govagr.hrcdc.gov In acidic environments (pH < 7.0), malathion is relatively stable, but as the pH becomes more alkaline, the rate of hydrolysis accelerates. nih.govcdc.govbio-nica.infousda.gov This process is a key pathway for the formation of malathion alpha-monoacid.
Hydrolysis of malathion can lead to the formation of two isomeric monoacids: this compound and malathion beta-monoacid. Research has shown that the alpha-isomer is the predominant product, with studies reporting a formation ratio of approximately 85:15 in favor of the alpha-monoacid. nih.gov The hydrolysis of malathion to its mono- and dicarboxylic acids is considered a detoxification pathway. nih.govorst.edu
The following table illustrates the effect of pH on the half-life of malathion in water:
| pH | Temperature (°C) | Half-life |
| 4.0 | Not Specified | >1 year |
| 4.5 | Not Specified | 18 weeks |
| 5.0 | Not Specified | ~20% degradation in 28 days |
| 6.0 | Not Specified | 5.8 weeks |
| 6.1 | Not Specified | 120 days |
| 7.0 | Not Specified | 6.21 days |
| 7.0 | Not Specified | 1.7 weeks |
| 7.4 | 20 | 10.5 days |
| 7.4 | 37.5 | 1.3 days |
| 7.4 | Not Specified | 11 days |
| 8.0 | Not Specified | 0.53 weeks |
| 9.0 | Not Specified | 12-24 hours |
| 11.0 | Not Specified | ~1 day |
| 12.0 | Not Specified | Instantaneous |
Temperature Effects on Malathion Hydrolysis Products and Reaction Rates
Temperature plays a critical role in the hydrolysis rate of malathion and, consequently, the formation of its degradation products, including this compound. An increase in temperature generally leads to a faster rate of hydrolysis. agr.hrcdc.govnih.gov For instance, the rate of malathion hydrolysis has been reported to increase by a factor of four for every 10°C rise in temperature. cdc.gov
The effect of temperature on the half-life of malathion at a constant pH is significant. At a pH of 7.4, the half-life of malathion was reported to be 10.5 days at 20°C, which decreased to 1.3 days at 37.5°C. cdc.gov Similarly, in river water, the half-life of malathion was 77.9 days at 4°C, which decreased to 19.8 days at 25°C. agr.hr Temperature can also influence the types of hydrolysis products formed under alkaline conditions. nih.govcdc.gov
The table below shows the impact of temperature on the half-life of malathion in various water types:
| Water Type | Temperature (°C) | pH | Half-life (days) |
| River Water | 4 | 7.0 | 68.6 |
| River Water | 4 | 8.0 | 77.9 |
| River Water | 6 | 7.3 | 55 |
| River Water | 22 | 7.3 | 19 |
| River Water | 25 | Not Specified | 19.8 |
| Seawater | 20 | 8.0 | 2.6 (non-sterile), 5.3 (sterile) |
| Ultrapure Water | 6 | 6.1 | 212 |
Comparative Environmental Stability of this compound
Research indicates that malathion monoacids are significantly more stable in the environment than the parent malathion compound under similar alkaline conditions. nih.gov One study reported that malathion monoacids are approximately 18 times more stable than malathion in an alkaline environment. nih.gov This increased stability suggests that this compound can persist in the environment for longer periods than malathion itself, particularly in alkaline soils and water bodies. The half-life for malathion monocarboxylic acid in aquatic systems has been calculated to be 3 days and 11 days in different studies. epa.gov
Microbial Degradation Pathways in Environmental Matrices
Microbial activity is a primary driver of malathion degradation in soil and sediment, especially under conditions where chemical hydrolysis is slow. nih.govbio-nica.info This biological process leads to the formation of various metabolites, including this compound.
Role of Microbial Communities in Soil and Sediment Ecosystems
In soil and sediment, microbial degradation is a crucial process for the dissipation of malathion. nih.gov This is particularly true at neutral to acidic pH levels, where the rate of abiotic hydrolysis is reduced. bio-nica.info A variety of microorganisms, including bacteria and fungi, have been shown to degrade malathion. nih.govnih.govresearchgate.net For instance, a consortium of Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides has been found to effectively degrade malathion in soil. researchgate.netmdpi.com The degradation of malathion in soil is generally rapid, with reported half-lives ranging from hours to about a week. nih.govorst.edu The primary degradation route in soil is through aerobic metabolism. bio-nica.infoepa.gov
Identified degradation products of microbial action on malathion in soil and water include malathion monoacid, malathion dicarboxylic acid, and other compounds. nih.govbio-nica.info The beta-monoacid has been identified as a major metabolite in soil in some studies. bio-nica.info
Enzymatic Basis of Microbial Degradation Leading to Alpha-Monoacid
The microbial degradation of malathion to its monoacid and diacid derivatives is primarily facilitated by carboxylesterase enzymes. nih.govnih.govnih.govethz.ch These enzymes catalyze the hydrolysis of the ester linkages in the malathion molecule. nih.govnih.gov The activity of carboxylesterases is considered the main metabolic mechanism for the microbial breakdown of malathion. nih.gov Other enzymes that may be involved in the broader degradation of malathion include hydrolases, phosphatases, and oxidoreductases. nih.govsemanticscholar.org The formation of malathion monoacids through carboxylesterase activity is a key step in the detoxification and subsequent mineralization of malathion in the environment. ethz.ch
Isolation and Characterization of this compound-Degrading Microorganisms
The biodegradation of malathion in the environment is a microbially-mediated process that proceeds through several intermediate steps, with this compound being a key component. Research has focused on isolating and characterizing microorganisms capable of degrading the parent malathion, which subsequently also metabolize its monoacid derivatives.
The primary mechanism for the initial breakdown of malathion is via carboxylesterase enzymes, which hydrolyze one of the carboxyethyl ester linkages to form either this compound or malathion beta-monoacid. nih.gov This is considered the main metabolic pathway for malathion degradation by microorganisms. nih.gov Further degradation typically proceeds by hydrolysis of the remaining ester linkage to form malathion dicarboxylic acid, followed by the breakdown of the phosphorus-containing portion of the molecule. nih.govnih.govacademicjournals.org
Numerous bacterial species have been identified that facilitate this degradation pathway. These microorganisms have been isolated from various environments, including agricultural soil, wastewater, and even deep-sea sediments. mdpi.comresearchgate.netmdpi.com While these studies focus on the degradation of the parent malathion, they confirm that the monoacid is an intermediate that is successively degraded by the same organisms or microbial consortia. mdpi.comresearchgate.net
Key intermediates identified in the microbial degradation of malathion include both malathion monocarboxylic acid (alpha and beta isomers) and malathion dicarboxylic acid. nih.govacademicjournals.org For example, studies on Pseudidiomarina homiensis and Pseudidiomarina sp. isolated from deep-sea sediment confirmed a degradation pathway proceeding from malathion monocarboxylic acid to malathion dicarboxylic acid. nih.govmdpi.com Similarly, a consortium of Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides was found to effectively degrade malathion, with malathion monocarboxylic acid detected as a transient metabolite. mdpi.comresearchgate.net
The table below summarizes various microorganisms identified as capable of degrading malathion, a process which includes the formation and subsequent degradation of this compound.
| Microorganism | Source of Isolation | Degradation Capability / Pathway Notes | Reference |
|---|---|---|---|
| Pseudidiomarina homiensis strain FG2 | Deep-sea hydrothermal sediment | Completely degrades 500 mg/L malathion within 36 hours. Pathway proceeds via malathion monocarboxylic acid (α and β) to malathion dicarboxylic acid. | nih.govmdpi.com |
| Pseudidiomarina sp. strain CB1 | Deep-sea hydrothermal sediment | Completely degrades 500 mg/L malathion within 36 hours. Pathway involves malathion monocarboxylic acid (α and β) and dicarboxylic acid. | nih.govmdpi.com |
| Micrococcus aloeverae, Bacillus cereus, Bacillus paramycoides (consortium) | Agricultural soil | Complete removal of malathion observed by day 15. Malathion monoacid was identified as an intermediate metabolite. | mdpi.com |
| Pseudomonas aeruginosa | Agricultural wastewater | Degrades malathion; LC/MS analysis revealed malathion monocarboxylic acid and dicarboxylic acid as separated products. | academicjournals.org |
| Pseudomonas mendocina | Agricultural wastewater | Degrades malathion; analysis showed the formation of malathion monocarboxylic acid and dicarboxylic acid. | academicjournals.org |
| Salt-marsh bacteria (various isolates) | Salt-marsh environment | Degradation confirmed to proceed via malathion-monocarboxylic acid to the dicarboxylic acid. | nih.gov |
| Acinetobacter baumannii | Domestic sewage | Able to grow on malathion as a sole carbon source, degrading 84% of an initial 100 mg/L dose in 14 days. | bsu.edu.eg |
Photodegradation and Other Environmental Transformation Routes
The environmental transformation of this compound is governed by the same processes that affect the parent compound: hydrolysis, microbial degradation, and photodegradation. Of these, hydrolysis and microbial action are the most significant.
Photodegradation of the parent compound, malathion, is generally not considered a major environmental fate process. cdc.gov Studies have shown malathion to be relatively stable to direct photolysis in water. cdc.gov On soil surfaces, the photodegradation half-life of malathion has been reported to be as long as 173 days, indicating it is not a significant pathway. cdc.govepa.gov On dry, metabolically inactive surfaces, photo-oxidation can transform malathion into its more toxic oxygen analog, malaoxon (B1675925). epa.govepa.gov
Hydrolysis is a major abiotic degradation route for malathion and its metabolites. The rate of this process is highly dependent on pH. Malathion is rapidly degraded in alkaline waters, with a half-life of 0.2 weeks at pH 8, but is significantly more stable in acidic conditions, with a half-life of 21 weeks at pH 6. bio-nica.info this compound, being a product of hydrolysis (both chemical and enzymatic), is subject to the same environmental influences.
Environmental Transport and Persistence Dynamics of this compound
The transport and persistence of this compound are influenced by its chemical properties and its interaction with soil and water. As a more polar molecule than its parent compound due to the presence of a carboxylic acid group, its behavior in the environment is expected to differ, particularly in terms of mobility.
The parent compound, malathion, is considered to have moderate to very high mobility in soils. epa.govnih.gov Its adsorption to soil particles is correlated with the organic carbon content of the soil. epa.gov
The persistence of this compound in aquatic systems is relatively short due to rapid microbial degradation. Under aerobic conditions, it is a transient intermediate in the breakdown of malathion. The U.S. Environmental Protection Agency's Environmental Fate and Effects Division (EFED) calculated a half-life for malathion monocarboxylic acid in aquatic systems. epa.govepa.gov
The table below presents the reported persistence data for malathion monoacid in aquatic environments.
| Compound | Condition | Calculated Half-Life | Reference |
|---|---|---|---|
| Malathion Monocarboxylic Acid | Aerobic Aquatic Metabolism | 3 days | epa.govepa.gov |
| Malathion Monocarboxylic Acid | Aerobic Aquatic System (in sediment) | 11 days | epa.gov |
Advanced Research Methodologies for Malathion Alpha Monoacid Analysis
High-Resolution Analytical Techniques for Detection and Quantification
The accurate measurement of malathion (B1675926) alpha-monoacid is predicated on the use of high-resolution analytical methods capable of distinguishing the analyte from a multitude of interfering substances. These methods offer the sensitivity and selectivity required for robust scientific investigation.
Advanced Chromatographic Systems
Chromatography remains the cornerstone of separation science, and its application to malathion alpha-monoacid analysis has been refined through the development of advanced systems and chemistries. These systems provide the necessary resolving power to isolate the target analyte from its parent compound, isomers, and other degradation products.
Gas chromatography coupled with mass spectrometry (GC-MS) is a principal and powerful tool for the analysis of this compound in complex samples. nih.govcdc.gov Due to the low volatility and polar nature of the carboxylic acid group, derivatization is a mandatory step to convert the monoacid into a more volatile form suitable for GC analysis. nih.govcdc.govnih.gov
The high selectivity of tandem mass spectrometry (GC-MS/MS) makes it particularly effective for minimizing matrix effects, which are common in environmental and biological samples. nih.gov This technique allows for clear compound identification at parts-per-billion (ppb) levels, making it less susceptible to interfering co-extractives compared to selective detectors. nih.gov Sample preparation is critical and often involves multi-step procedures such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the analyte before derivatization and injection. nih.govindexcopernicus.com
Table 1: Representative GC-MS Parameters for this compound Analysis (as a derivative)
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium | indexcopernicus.com |
| Injection Mode | Splitless | researchgate.net |
| Temperature Program | Initial 90°C, ramp to 200°C | researchgate.net |
| Detector | Quadrupole Mass Spectrometer | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |
| Derivatization Agent | Diazomethane (B1218177) (for converting carboxylic acid to methyl ester) | cdc.gov |
| Detection Limit (LOD) | 0.004 mg/L (as diazomethane derivative) | cdc.gov |
High-performance liquid chromatography (HPLC) offers a versatile alternative to GC, often negating the need for derivatization. The development of specialized column chemistries has significantly enhanced the separation efficiency for polar analytes like this compound.
Mixed-mode columns, which feature both hydrophobic and ion-exchange properties, have demonstrated exceptional performance. For instance, columns like Obelisc R and Primesep B2 contain embedded ionic and hydrophobic groups that allow for fine-tuning of separations by adjusting mobile phase parameters such as pH and buffer concentration. sielc.comsielc.com This approach provides a high degree of selectivity for separating malathion and its acidic metabolites from impurities. sielc.com
Reversed-phase chromatography on columns such as Purospher® STAR RP-18e and Poroshell 120 EC-C18 is also widely employed for the quantification of malathion and its degradation products. ukim.mkresearchgate.net These methods, often coupled with mass spectrometry (LC-MS), provide robust and reliable quantification. sielc.com
Table 2: HPLC Systems and Columns for this compound Separation
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Obelisc R | Mixed-mode (hydrophobic/ionic) | Acetonitrile / Ammonium formate (B1220265) buffer (pH 3.0) | UV (250 nm), LC-MS | sielc.comsielc.com |
| Purospher® STAR RP-18e | Reversed-Phase C18 | Acetonitrile / Water | UV (220 nm) | researchgate.net |
| LiChrosorb® CN | Normal-Phase Cyano | n-hexane / Dichloromethane | UV (220 nm) | researchgate.net |
Spectroscopic and hyphenated techniques for structural elucidation
While chromatography is essential for separation, spectroscopic techniques are indispensable for the definitive structural confirmation of analytes like this compound and for studying its formation and subsequent degradation.
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the degradation of malathion to this compound. The process of hydrolysis involves the cleavage of an ester linkage and the formation of a carboxylic acid. This chemical transformation can be tracked by observing specific changes in the infrared spectrum.
The key spectral changes include the disappearance or reduction in the intensity of the ester carbonyl (C=O) stretching band, typically observed around 1735-1746 cm⁻¹, and the concurrent appearance of a new band corresponding to the carboxylic acid carbonyl stretch, which appears at a lower wavenumber, approximately 1700-1710 cm⁻¹. arpnjournals.orgmdpi.com Additionally, the broad O-H stretching band of the carboxylic acid group emerges in the region of 2500-3300 cm⁻¹. By monitoring the relative intensities of these characteristic absorption bands over time, the kinetics of the degradation process can be elucidated. Advanced hyphenated techniques, such as combining liquid chromatography with infrared ion spectroscopy (LC-IRIS), further enhance the capability to structurally identify isomeric metabolites formed during degradation. acs.org
Table 3: Characteristic FTIR Absorption Bands for Monitoring Malathion Hydrolysis
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance in Degradation Study | Reference |
|---|---|---|---|---|
| Ester C=O | Stretch | ~1746 | Decreases as malathion hydrolyzes | mdpi.com |
| Carboxylic Acid C=O | Stretch | ~1708 | Increases as this compound is formed | mdpi.com |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) | Appearance confirms formation of the monoacid | arpnjournals.org |
| P-O-C | Stretch | 1018 - 1047 | Can be monitored for changes in the phosphate (B84403) moiety | arpnjournals.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the precise structural elucidation and differentiation of isomers, which is critical in the analysis of malathion hydrolysis products. Malathion can hydrolyze to form two positional isomers: this compound and malathion beta-monoacid. NMR, particularly ¹H and ³¹P nuclei analysis, provides the definitive data needed to distinguish between these two structures. nih.gov
In ¹H NMR spectra, the chemical shifts of the protons on the succinate (B1194679) backbone are highly sensitive to which of the two ester groups has been hydrolyzed. Specifically, the methylene (B1212753) (CH₂) protons adjacent to the newly formed carboxylic acid in the alpha-isomer exhibit a different chemical shift and coupling pattern compared to the corresponding protons in the beta-isomer. nih.gov
Similarly, ³¹P NMR spectroscopy offers a clear distinction, as the phosphorus atom's chemical environment is slightly different in the two isomers, resulting in two distinct resonance signals. nih.gov This allows for not only the identification but also the relative quantification of the alpha and beta monoacids in a mixture. nih.gov
Table 4: NMR Chemical Shifts for Differentiation of Malathion Monoacid Isomers
| Isomer | Nucleus | Proton Group | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|---|
| This compound | ¹H | Succinate Methylene (CH₂) | 3.05 (dd) and 2.92 (dd) | nih.gov |
| - | - | |||
| ³¹P | - | 95.5 | nih.gov | |
| Malathion beta-monoacid | ¹H | Succinate Methylene (CH₂) | 3.11 (dd) and 2.98 (dd) | nih.gov |
| - | - | |||
| ³¹P | 95.6 | nih.gov |
Optimized Sample Preparation and Extraction Protocols for Trace Analysis
The accurate quantification of this compound, a key biomarker of malathion exposure, in biological matrices necessitates meticulous sample preparation and extraction to remove interferences and concentrate the analyte, especially at trace levels. Various methodologies have been developed and optimized, primarily focusing on urine as the biological fluid of choice. The selection of a suitable protocol depends on the analytical instrumentation to be used, the required limit of detection, and the sample throughput needs.
Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE, while a classic technique, can be labor-intensive and require significant volumes of organic solvents. SPE, on the other hand, offers advantages such as higher sample throughput, reduced solvent consumption, and cleaner extracts. For the analysis of acidic metabolites like this compound, anion exchange or mixed-mode SPE cartridges are often utilized. For instance, a method involving acidification of the urine sample followed by extraction on a C18 SPE micro-column has been successfully used. oup.com
Following extraction, a derivatization step is often necessary, particularly for analysis by gas chromatography (GC). Diazomethane is a common reagent used to methylate the carboxylic acid group of this compound, rendering it more volatile and amenable to GC analysis. The derivatized analyte is then typically analyzed using GC coupled with a mass spectrometry (MS) detector, which provides high selectivity and sensitivity. oup.com
The table below summarizes and compares different analytical approaches for the determination of this compound in biological samples.
| Analytical Technique | Sample Preparation | Derivatization | Limit of Detection (LOD) | Key Findings |
| GC-MS | Acidification, Solid-Phase Extraction (C18) | Diazomethane | 2 µg/L | Effective for trace-level quantification in urine. oup.com |
| LC-MS/MS | Enzymatic hydrolysis, online SPE | Not required | 0.1-0.6 ng/mL | High throughput and sensitivity for a range of pesticide metabolites. |
Isotopic Labeling Approaches for Metabolic and Environmental Tracing
Isotopic labeling is a powerful tool in the study of the metabolism and environmental fate of xenobiotics like malathion. By replacing one or more atoms in the this compound molecule with a heavier, stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), researchers can create a tracer that is chemically identical to the native compound but distinguishable by its mass.
Application of Deuterated this compound as an Internal Standard and Tracer
Deuterated this compound serves a critical role as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis.
When a known quantity of the deuterated internal standard is added to a biological sample at the beginning of the analytical process, it experiences the same extraction, derivatization, and ionization efficiencies and variabilities as the non-labeled (native) analyte. By measuring the ratio of the native analyte to the deuterated internal standard, any variations in the analytical process can be effectively normalized. This approach significantly improves the accuracy and precision of the quantification, especially when dealing with complex matrices like urine or blood, which are prone to matrix effects that can suppress or enhance the analyte signal.
In Vitro and In Silico Modeling for Mechanistic Elucidation of Metabolism
Understanding the metabolic pathways of malathion is crucial for assessing its toxicokinetics and for the development of predictive models of exposure. In vitro and in silico models are invaluable tools for elucidating the mechanisms of malathion metabolism to this compound without the need for human or animal testing.
In vitro studies typically employ subcellular fractions, such as liver microsomes, which are rich in metabolic enzymes. These studies have demonstrated that the primary route of malathion detoxification in humans is through hydrolysis by carboxylesterases, leading to the formation of this compound and malathion beta-monoacid. Research using human liver microsomes has been instrumental in determining the intrinsic clearance rates of malathion and the formation kinetics of its metabolites. These studies have shown that the formation of malathion monocarboxylic acid is the major metabolic pathway.
In silico models, including molecular docking and molecular dynamics simulations, provide a computational approach to predict and rationalize the interaction between malathion and metabolic enzymes like human carboxylesterase-1 (hCES1). unimi.itnih.gov These models can predict the binding affinity of malathion to the active site of the enzyme and elucidate the molecular interactions that govern the hydrolytic process. unimi.itnih.gov Such computational approaches are increasingly being used to predict the metabolic stability and potential metabolites of new chemical entities, thereby reducing the reliance on experimental methods. unimi.itnih.gov These models have highlighted the importance of hydrophobic interactions in the substrate recognition by hCES1 and can help in predicting the substrate specificity of this key enzyme in malathion metabolism. unimi.itnih.gov
Biomonitoring Strategies for Exposure Assessment and Risk Characterization
Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, is a key tool for assessing human exposure to environmental and occupational chemicals. For malathion, the measurement of its specific metabolites in urine is the preferred method for exposure assessment.
This compound as a Specific Biomarker of Exposure in Biological Fluids
This compound (MCA) is a specific and sensitive biomarker of malathion exposure. Following absorption, malathion is rapidly metabolized by carboxylesterases to its mono- and dicarboxylic acids, which are then excreted in the urine. oup.com The presence of MCA in urine is a clear indicator of recent exposure to malathion.
Studies have shown that malathion mono- and dicarboxylic acids are the primary metabolites found in urine following malathion exposure. The analysis of these metabolites provides a more reliable measure of the absorbed dose than the measurement of the parent compound, which is often present at very low levels in biological fluids. Biomonitoring studies in both occupationally exposed populations and the general population have utilized this compound as a key biomarker to quantify exposure levels. For instance, a survey of the U.S. general population detected malathion alpha-monocarboxylic acid in 1.1% of urine samples, indicating widespread, albeit low-level, exposure. epa.gov
Quantitative Analysis of Biomarker Excretion Kinetics in Human Populations
The quantitative analysis of the excretion kinetics of this compound is essential for relating biomarker levels to the absorbed dose of malathion and for understanding the time course of elimination. Toxicokinetic models have been developed to predict the temporal evolution of malathion and its metabolites in the human body and their excretion in urine. oup.com
These models, informed by data from human volunteer studies, have provided valuable insights into the excretion patterns of malathion metabolites. For example, following an oral exposure, it is predicted that 79%, 90%, and 98% of the total amount of metabolites recovered in urine are excreted within the first 8, 12, and 24 hours, respectively. oup.com The excretion is slower following dermal exposure, which is a common route in occupational settings. oup.com In such cases, the model predicts that 32%, 51%, and 83% of the total metabolites are excreted within the first 8, 12, and 24 hours. oup.com
The table below presents data on the urinary excretion of this compound in different human populations and under different exposure scenarios.
| Population/Exposure Scenario | Analyte | Concentration/Excretion Rate | Key Findings |
| U.S. General Population (NHANES II) | Malathion alpha-monocarboxylic acid | Detected in 1.1% of samples | Indicates low-level exposure in the general population. epa.gov |
| Greenhouse Workers (post-application) | Malathion monocarboxylic acid (MCA) | 134, 182, and 671 µg excreted in 24 hours for three individuals | Demonstrates the utility of MCA in assessing occupational exposure. oup.com |
| Human Volunteers (oral exposure) | Malathion monocarboxylic acids | ~36% of the oral dose excreted in urine within 48 hours | Highlights the rapid excretion of MCA following ingestion. |
| Human Volunteers (dermal exposure) | Malathion metabolites | 83% of total recovered amount excreted in urine within 24 hours | Shows a slower excretion rate compared to oral exposure. oup.com |
Challenges and Mitigation Strategies in Environmental Biomonitoring Data Interpretation
The accurate interpretation of environmental biomonitoring data for this compound is critical for assessing exposure and understanding the environmental fate of its parent compound, malathion. However, several analytical and environmental factors can introduce variability and uncertainty into the data, necessitating robust methodologies and strategic mitigation approaches. Key challenges include managing matrix effects, ensuring analyte stability throughout the collection and analysis process, and accounting for the chirality of the parent malathion molecule. Addressing these challenges is fundamental to generating reliable and comparable biomonitoring data.
Matrix Effects and Analytical Interference
The complexity of environmental matrices such as soil, water, and biological tissues presents a significant challenge in the analysis of this compound. Co-extracted endogenous substances can interfere with the analytical signal, leading to either suppression or enhancement, a phenomenon known as the matrix effect. This can result in the inaccurate quantification of the analyte. For instance, the analysis of pesticide residues in complex matrices like fruits and vegetables has demonstrated that matrix components can significantly alter the detector response in both gas chromatography (GC) and liquid chromatography (LC) systems.
Mitigation Strategies:
A multi-faceted approach is often required to minimize the impact of matrix effects.
Advanced Analytical Techniques: The use of highly selective and sensitive analytical instrumentation is paramount. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the determination of malathion and its metabolites. nih.gov These techniques offer high specificity, which helps in distinguishing the analyte from matrix interferences.
Sample Preparation and Cleanup: Rigorous sample preparation is a critical step in reducing matrix effects. Various techniques can be employed, including:
Solid-Phase Extraction (SPE): This technique is effective for isolating analytes from complex sample matrices.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has been widely adopted for pesticide residue analysis in food and environmental samples due to its simplicity and efficiency in removing a significant portion of matrix components.
Matrix-Matched Calibration: To compensate for signal suppression or enhancement, calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This approach helps to normalize the analytical response.
Use of Internal Standards: The addition of an internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is a highly effective strategy to correct for matrix effects and variations in instrument response. The SIL internal standard co-elutes with the native analyte and experiences similar matrix effects, allowing for accurate quantification.
Table 1: Mitigation of Matrix Effects in this compound Analysis
| Mitigation Strategy | Description | Efficacy in this compound Analysis |
| Advanced Instrumentation | Use of GC-MS or LC-MS/MS for high selectivity and sensitivity. | High. Reduces interference from co-eluting compounds. |
| Solid-Phase Extraction (SPE) | Chromatographic technique to isolate the analyte from the sample matrix. | Moderate to High. Effectiveness depends on the sorbent and elution solvent selection. |
| QuEChERS | A streamlined sample preparation method involving salting out and dispersive solid-phase extraction. | High. Widely used for multi-residue pesticide analysis in complex matrices. |
| Matrix-Matched Calibration | Preparation of calibration standards in a blank matrix extract. | High. Compensates for signal suppression or enhancement. |
| Stable Isotope-Labeled Internal Standards | Addition of a known concentration of a labeled analog of the analyte to samples and standards. | Very High. Considered the gold standard for correcting matrix effects and improving accuracy. |
Analyte Stability and Sample Integrity
The chemical stability of this compound in environmental samples is a critical factor that can influence the accuracy of biomonitoring data. The compound's stability is influenced by factors such as pH, temperature, and enzymatic activity within the sample matrix. nih.govagr.hr For example, the hydrolysis of malathion to its monoacid and diacid metabolites is pH-dependent, with degradation being more rapid under alkaline conditions. nih.gov Improper sample collection, storage, and handling can lead to the degradation of the analyte, resulting in an underestimation of its concentration.
Mitigation Strategies:
Standardized Sampling Protocols: The implementation of standardized protocols for sample collection is essential to ensure consistency and minimize variability. This includes specifying the type of collection container, the volume of sample to be collected, and the immediate handling steps.
Sample Preservation: To prevent the degradation of this compound, samples should be preserved immediately after collection. This typically involves:
Freezing: Storing samples at low temperatures (e.g., -20°C or -80°C) is a common and effective method to slow down chemical and enzymatic degradation processes. epa.gov
pH Adjustment: Acidification of aqueous samples can help to stabilize the analyte, as malathion and its metabolites are generally more stable at acidic to neutral pH. nih.gov
Storage Stability Studies: It is crucial to conduct storage stability studies to determine the maximum allowable storage time and conditions for different sample matrices. These studies involve fortifying blank matrix samples with a known concentration of the analyte and analyzing them at various time points to assess for any degradation. epa.gov
Table 2: Influence of Storage Conditions on this compound Stability
| Matrix | Storage Temperature (°C) | Holding Time | Analyte Stability (% Recovery) | Reference |
| Water (pH 7) | 25 | 7 days | ~85% | agr.hr |
| Water (pH 5) | 25 | 7 days | >95% | nih.gov |
| Soil | -20 | 30 days | >90% | nih.gov |
| Biological Tissue | -80 | 6 months | >90% | epa.gov |
Chirality of Malathion
Malathion is a chiral compound, existing as two enantiomers, (R)-malathion and (S)-malathion. These enantiomers can exhibit different toxicities and degradation rates in the environment. nih.govnih.gov Consequently, the enantiomeric composition of malathion in the environment can shift over time, leading to different enantiomeric profiles of its metabolite, this compound. The interpretation of biomonitoring data without considering the chirality of the parent compound may lead to an incomplete understanding of the environmental exposure and potential risks. For instance, studies have shown that in some environmental matrices, one enantiomer of malathion degrades faster than the other. nih.gov
Mitigation Strategies:
Chiral Analysis: The use of chiral analytical methods, such as chiral chromatography, is necessary to separate and quantify the individual enantiomers of malathion and its metabolites. nih.govnih.gov This provides a more detailed and accurate picture of the environmental contamination and potential for toxic effects.
Enantiomeric Fraction (EF) Calculation: The enantiomeric fraction is calculated to express the relative abundance of each enantiomer. An EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while deviations from this value suggest enantioselective processes. Monitoring the EF of this compound can provide insights into the degradation pathways and the age of the contamination.
Table 3: Enantioselective Degradation of Malathion in Environmental Matrices
| Matrix | Predominantly Degraded Enantiomer | Resulting Enriched Enantiomer in Residue | Implication for Data Interpretation | Reference |
| Soil | S-(-)-malathion | R-(+)-malathion | The remaining malathion may have a different toxicity profile than the original racemic mixture. | nih.gov |
| Water | S-(-)-malathion | R-(+)-malathion | Similar to soil, the enantiomeric composition of the parent compound and its metabolites can change. | nih.gov |
| Plants (e.g., Cabbage) | S-(-)-malathion | R-(+)-malathion | The enantiomeric profile in crops can influence dietary exposure assessment. | nih.gov |
Quality Assurance and Quality Control (QA/QC)
A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure the reliability and comparability of biomonitoring data. This involves a systematic process of checks and balances throughout the entire analytical workflow, from sample collection to data reporting.
Mitigation Strategies:
Certified Reference Materials (CRMs): The use of CRMs, when available, is crucial for validating the accuracy of analytical methods. These materials have a certified concentration of the analyte in a specific matrix.
Proficiency Testing (PT) Schemes: Participation in inter-laboratory proficiency testing schemes allows a laboratory to assess its performance against other laboratories and identify any potential biases in its analytical methods. nih.gov
Method Validation: Analytical methods must be thoroughly validated to demonstrate their suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Quality Control Samples: The routine analysis of quality control samples, such as laboratory control samples, matrix spikes, and blanks, is necessary to monitor the performance of the analytical method and ensure the quality of the data being generated. mdpi.comresearchgate.net
Table 4: Key QA/QC Components for this compound Biomonitoring
| QA/QC Component | Purpose | Frequency of Implementation |
| Method Blank | To assess for contamination during sample preparation and analysis. | One per analytical batch. |
| Laboratory Control Sample | To monitor the accuracy and precision of the analytical method. | One per analytical batch. |
| Matrix Spike/Matrix Spike Duplicate | To assess the effect of the sample matrix on the analytical method's performance. | Typically one pair per 20 samples. |
| Certified Reference Material | To verify the accuracy of the analytical method. | Periodically, as available. |
| Proficiency Testing | To assess the laboratory's performance in comparison to other laboratories. | Annually or as required by accreditation bodies. |
Toxicological and Ecotoxicological Implications of Malathion Alpha Monoacid
Toxicological Role of Alpha-Monoacid as a Detoxification Product
Malathion (B1675926) alpha-monoacid is a principal metabolic product resulting from the detoxification of the organophosphate insecticide malathion in mammals and other organisms. orst.edudrugbank.com The formation of this compound is a critical step in a metabolic pathway that reduces the systemic toxicity of the parent insecticide. This detoxification process is primarily catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver and other tissues. nih.govresearchgate.net
The metabolic fate of malathion involves two competing pathways: bioactivation and detoxification. The bioactivation pathway, mediated by cytochrome P450 (CYP) enzymes, converts malathion into malaoxon (B1675925), a potent inhibitor of the enzyme acetylcholinesterase (AChE). researchgate.net Inhibition of AChE is the primary mechanism of malathion's insecticidal action and its acute toxicity in non-target organisms. orst.edudrugbank.com
Conversely, the detoxification pathway involves the hydrolysis of one of the carboxyl ester linkages of malathion by carboxylesterases. researchgate.net This reaction yields malathion monocarboxylic acids. The hydrolysis can occur at either the alpha (α) or beta (β) ethyl ester group, resulting in malathion alpha-monoacid or malathion beta-monoacid, respectively. orst.educdc.gov Research has shown that the alpha-monoacid is often the more prevalent of the two metabolites. cdc.govnih.gov For instance, in certain rat strains, the initial hydrolysis occurs almost exclusively at the alpha-position. cdc.gov These monoacid metabolites are significantly more water-soluble and are readily excreted from the body, primarily in the urine. drugbank.comnih.gov
This rapid enzymatic degradation to polar, excretable metabolites like this compound is the reason for malathion's relatively low toxicity in mammals compared to insects. orst.edu Mammals generally possess high levels of carboxylesterase activity, which efficiently detoxifies malathion before it can be converted to the more toxic malaoxon. orst.edu Therefore, the toxicological role of this compound is primarily that of a key detoxification product, representing the deactivation and subsequent elimination of the parent compound. drugbank.comnih.gov
| Pathway | Primary Enzyme | Key Metabolite(s) | Toxicological Significance |
|---|---|---|---|
| Detoxification | Carboxylesterases | This compound, Malathion beta-monoacid | Reduces systemic toxicity; produces water-soluble, excretable compounds. orst.eduresearchgate.net |
| Bioactivation | Cytochrome P450s (CYPs) | Malaoxon | Potent acetylcholinesterase inhibitor; responsible for acute toxicity. researchgate.net |
Interaction of Alpha-Monoacid with Cholinesterase Enzymes: A Re-evaluation
The primary toxicological action of organophosphate insecticides like malathion is the inhibition of acetylcholinesterase (AChE), which leads to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity. orst.eduwaterquality.gov.au This inhibition is not caused by malathion itself but by its oxidative metabolite, malaoxon. drugbank.comepa.gov
A re-evaluation of the role of malathion's metabolites confirms that this compound is considered biologically inactive with respect to AChE inhibition. nih.gov The hydrolysis of the ester bond to form the monoacid fundamentally alters the chemical structure of the molecule, rendering it incapable of effectively binding to and phosphorylating the active site of the AChE enzyme. orst.edudrugbank.com
The detoxification process that produces the alpha-monoacid is a protective mechanism that directly competes with the bioactivation pathway that produces malaoxon. researchgate.net Therefore, high carboxylesterase activity favors the formation of the non-toxic monoacid, thereby reducing the amount of malathion available for conversion to the toxic malaoxon. researchgate.net Consequently, the interaction of this compound with cholinesterase enzymes is negligible, and it does not contribute to the anticholinergic toxicity associated with malathion poisoning. Its presence is indicative of detoxification rather than toxic effect.
Assessment of this compound in Human Health Risk Frameworks
In human health risk assessments for malathion, the focus is placed on the parent compound and its toxicologically significant metabolites, primarily malaoxon. epa.govusda.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) evaluate potential exposures to both malathion and malaoxon to determine risks. epa.govuseforesight.io
This compound plays a different role within these frameworks. It is not typically assessed as a substance of toxicological concern itself, but rather as a reliable biomarker of exposure. nih.gov Because the monoacid is a specific and major metabolite of malathion that is readily excreted in urine, its detection and quantification in human urine samples provide a non-invasive method to confirm and measure recent exposure to the parent insecticide. nih.gov
Ecotoxicological Impact and Risk Assessment of this compound in Non-Target Species
This compound is formed in the environment through the same hydrolytic processes that occur in biological systems. usda.gov It is a product of both chemical hydrolysis and microbial degradation of malathion in soil and water. nih.govepa.gov While malathion itself can be highly toxic to non-target organisms, particularly aquatic invertebrates and insects, its degradates are generally considered to be of lower toxicity. usda.govherts.ac.uk Regulatory assessments have noted that among the various breakdown products of malathion, only malaoxon is considered sufficiently toxic to be of environmental concern. usda.gov
| Parameter | Finding | Reference |
|---|---|---|
| Formation Pathways | Chemical hydrolysis, Microbial degradation in soil and water | nih.govepa.gov |
| Prevalence Ratio (α:β) | The α-monoacid is often more prevalent than the β-monoacid (e.g., 85:15 ratio reported under certain conditions). | nih.gov |
| Persistence | Monoacids are ~18 times more stable than parent malathion under similar alkaline conditions. | nih.gov |
| Half-life in Aquatic Systems | The calculated half-life for malathion monocarboxylic acid is approximately 3 days. | epa.gov |
| Presence in Soil | Detected as 1.9% - 2.5% of applied radioactivity in soil degradation studies. | epa.gov |
Malathion is known to be highly toxic to many aquatic organisms, with invertebrates such as cladocerans and stoneflies being particularly sensitive. waterquality.gov.auca.gov However, specific toxicological data for its primary detoxification product, this compound, are not extensively reported in the literature. The focus of ecotoxicological testing has historically been on the parent compound and the highly toxic malaoxon metabolite.
The formation of this compound in aquatic environments is dependent on factors like pH and temperature, with hydrolysis being a significant degradation route for the parent compound. waterquality.gov.auusda.gov As a more polar and water-soluble compound than malathion, the alpha-monoacid is not expected to bioconcentrate in aquatic organisms. nih.gov The general consensus in risk assessments is that the hydrolysis products, including the monoacid, are of substantially lower toxicological concern to aquatic life compared to malathion and malaoxon. usda.gov
In terrestrial environments, malathion is degraded in soil by microbial action and chemical hydrolysis, leading to the formation of this compound, among other products. nih.govepa.gov Studies have identified the monoacid as a degradate in soil, though often in small percentages relative to the initial amount of malathion applied. epa.gov Malathion itself can be toxic to some soil invertebrates, such as certain arthropods, while being less toxic to others, like earthworms. nih.gov
There is a notable lack of specific toxicity data for this compound on soil invertebrates like earthworms or collembola. Given its role as a detoxification product and the regulatory focus on malaoxon as the primary toxic degradate, it is inferred that the alpha-monoacid poses a significantly lower risk to these organisms. usda.gov
Regarding plant systems, malathion is not expected to be phytotoxic as its mode of action targets the nervous system, a system that plants lack. orst.edu While plants can absorb malathion, they also metabolize it. The formation of metabolites like the alpha-monoacid within plant tissues would be part of a detoxification process, and the metabolite itself is not considered to be toxic to plants. orst.edu
Future Research Directions and Emerging Paradigms
Elucidation of Developmental and Genetic Regulation of Human Carboxylesterases Relevant to Alpha-Monoacid Formation
The biotransformation of malathion (B1675926) to its less toxic alpha-monoacid metabolite is predominantly catalyzed by a family of enzymes known as carboxylesterases (CES). In humans, CES1 and CES2 are the major isoforms involved in the hydrolysis of a vast array of xenobiotics, including pesticides. researchgate.net A significant area of future research lies in unraveling the complex interplay of developmental and genetic factors that regulate the activity of these enzymes, which in turn dictates the rate of malathion alpha-monoacid formation and, consequently, an individual's susceptibility to malathion toxicity.
Interindividual variability in CES expression and activity is substantial and can be attributed to genetic polymorphisms, transcriptional regulation, and post-translational modifications. nih.gov Research will increasingly focus on identifying specific single nucleotide polymorphisms (SNPs) in CES genes that alter enzyme kinetics or expression levels, thereby influencing the efficiency of malathion detoxification. epa.gov Understanding these genetic predispositions is crucial for personalized risk assessment.
Furthermore, the expression of CES enzymes is known to be age-dependent. Studies have shown significantly lower levels of CES1 in newborns and infants compared to adults, suggesting a potential window of increased vulnerability to malathion exposure during early life stages. nih.gov Future investigations must delineate the precise molecular mechanisms governing this developmental expression pattern. This includes exploring the role of transcription factors and epigenetic modifications in the temporal regulation of CES genes. Nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) have been identified as regulators of CES expression, and their role in developmental ontology warrants deeper exploration. oup.com
| Research Focus Area | Key Objectives | Rationale |
| Genetic Polymorphisms | Identify functional SNPs in human CES1 and CES2 genes. | To understand genetic determinants of interindividual variability in malathion metabolism and susceptibility. |
| Developmental Regulation | Characterize the molecular mechanisms controlling age-dependent CES expression. | To clarify windows of vulnerability to malathion exposure, particularly in early life. |
| Transcriptional Control | Elucidate the role of nuclear receptors (e.g., PXR, CAR) and other transcription factors. | To understand how CES gene expression is induced or repressed by xenobiotics and endogenous signals. |
| Epigenetic Mechanisms | Investigate the impact of DNA methylation and histone modifications on CES gene expression. | To uncover additional layers of regulatory control influencing enzyme activity. |
Development of Novel and High-Throughput Analytical Platforms for Comprehensive Metabolite Profiling
A comprehensive understanding of malathion's metabolic fate requires sophisticated analytical techniques capable of identifying and quantifying not only the parent compound and its primary monoacids but also a wider spectrum of secondary metabolites. Future research will heavily rely on the development and application of novel, high-throughput analytical platforms.
Current methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have been instrumental in detecting malathion and its metabolites in various biological and environmental matrices. nih.govepa.govsielc.com However, the next generation of analytical science will focus on metabolomics approaches. Untargeted metabolomics, utilizing technologies like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), can provide a global snapshot of all detectable metabolites in a sample, revealing previously uncharacterized biotransformation products and endogenous metabolic perturbations resulting from malathion exposure. nih.govresearchgate.netufmg.br
These advanced platforms will enable the creation of detailed metabolic maps, tracing the complete pathway from malathion to its ultimate excretion products. This will facilitate a more accurate assessment of internal exposure and the bioactivated dose. High-throughput capabilities are essential for processing large numbers of samples generated from epidemiological studies and long-term environmental monitoring, allowing for more robust data sets and a clearer picture of exposure-response relationships.
Refinement of Toxicokinetic/Toxicodynamic (TK/TD) Models Integrating Alpha-Monoacid Kinetics
Toxicokinetic/toxicodynamic (TK/TD) models are powerful computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical and link these processes to its toxic effects over time. ecotoxmodels.orgnih.gov A critical direction for future research is the refinement of these models for malathion to more accurately incorporate the kinetics of alpha-monoacid formation and elimination.
Existing toxicokinetic models for malathion already include pathways for the formation of mono- and dicarboxylic acids. researchgate.netnih.govoup.com These models can predict the time course of these metabolites in the body and urine following various exposure scenarios. oup.com However, to enhance their predictive power for risk assessment, these models must be refined by integrating more precise data on the enzymatic kinetics of human carboxylesterases, including the influence of genetic variants and age-dependent expression discussed in section 6.1. Physiologically based pharmacokinetic (PBPK) models, which provide a more mechanistic description of physiological processes, are particularly valuable in this context. tandfonline.comnih.gov
Integrating detailed alpha-monoacid kinetics will allow for more accurate predictions of the internal concentration of both the toxic parent compound (and its activated metabolite, malaoxon) and the detoxified monoacid. This will lead to a better understanding of the dynamic balance between bioactivation and detoxification, which is the ultimate determinant of toxicity. Such refined models will be invaluable for extrapolating from high-dose animal studies to low-dose human exposures and for assessing the impact of varying exposure patterns on health outcomes. nih.gov
Long-Term Ecological Surveillance and Impact Assessment of Persistent Alpha-Monoacid Residues
While malathion itself is considered to have a relatively short environmental half-life, its degradation products, including the alpha-monoacid, may exhibit different persistence and mobility characteristics. researchgate.netepa.gov Malathion can degrade in the environment through hydrolysis and microbial action, forming mono- and dicarboxylic acids. nih.govcdc.gov Future research must prioritize long-term ecological surveillance to monitor the presence and concentration of these monoacid residues in various environmental compartments, such as soil, sediment, and water bodies.
The environmental fate of this compound is not fully understood. It is generally considered less toxic than the parent compound. usda.gov However, its persistence, potential for bioaccumulation, and subtle, long-term ecological effects remain largely uncharacterized. Surveillance programs should employ the advanced analytical methods described in section 6.2 to detect low levels of these residues and track their movement through ecosystems.
Assessing the long-term impact requires moving beyond acute toxicity studies to investigate potential chronic effects on non-target organisms. This includes evaluating impacts on microbial community structure and function in soil and aquatic systems, as well as potential sublethal effects on invertebrates, fish, and amphibians. Understanding the persistence and ecological significance of this compound is crucial for a comprehensive environmental risk assessment of malathion use. regulations.gov
| Environmental Compartment | Key Research Question | Importance |
| Soil | What is the half-life and mobility of this compound in different soil types? | Determines potential for groundwater contamination and exposure to soil organisms. |
| Water | How persistent is the alpha-monoacid in aquatic systems under varying conditions (pH, temperature, microbial activity)? | Informs risks to aquatic ecosystems and potential for contamination of drinking water sources. |
| Sediment | Does this compound accumulate in sediments, and what are the implications for benthic organisms? | Assesses the potential for long-term reservoirs of contamination. |
| Biota | Is there evidence of bioaccumulation of the alpha-monoacid in the food web? | Evaluates the potential for secondary poisoning and effects on higher trophic levels. |
Advanced Research into Stereoselective Environmental Fate and Biotransformation Pathways of Malathion and its Monoacids
Malathion is a chiral compound, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: R-(+)-malathion and S-(-)-malathion. herts.ac.uk These enantiomers can exhibit different biological activities and toxicities. researchgate.netnih.govresearchgate.net The detoxification process that forms this compound can also be stereoselective, and the resulting monoacid itself is chiral. An emerging and critical area of research is the investigation of the stereoselective environmental fate and biotransformation of both malathion and its monoacids.
Recent studies have shown that in environmental samples, the two enantiomers of malathion can degrade at different rates, leading to an enrichment of the more toxic R-enantiomer in some cases. researchgate.netacs.org This has significant implications for risk assessment, which has historically been based on the racemic mixture. Future research needs to employ chiral analytical methods, such as chiral chromatography, to separately quantify the enantiomers of both malathion and its alpha-monoacid in environmental and biological samples. acs.orgnih.gov
Understanding the stereoselective pathways of biotransformation by microbial communities in soil and water, as well as by enzymes in non-target organisms, is essential. This research will reveal whether detoxification to the alpha-monoacid proceeds at different rates for each enantiomer and whether the resulting monoacid enantiomers have different environmental persistence or biological effects. Such knowledge will provide a far more accurate picture of the environmental risks posed by malathion and is fundamental to developing more refined and protective ecological risk assessments. nih.gov
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying Malathion alpha-monoacid in biological matrices, and how are they validated?
- Methodological Answer : High-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography (GC) with flame photometric detection are widely used. For example, in rat tissue studies, HPLC-MS achieved a detection limit of 0.1 µg/g with 95% recovery rates, validated using spiked samples and internal standards like deuterated analogs . Ensure calibration curves cover expected concentration ranges (e.g., 0.1–50 µg/mL) and include quality controls for intra-day and inter-day precision (CV < 15%) .
Q. How can researchers synthesize this compound with high purity, and what purification techniques are recommended?
- Methodological Answer : Synthesis involves reacting diethyl maleate with thiophosphoryl chloride under anhydrous conditions, followed by hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >98% purity, confirmed by nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) . Recrystallization in ethanol at −20°C further removes impurities, with melting point verification (literature range: 102–104°C) .
Q. What experimental models are standard for assessing acute toxicity of this compound, and how are endpoints measured?
- Methodological Answer : Adult male Wistar rats (200–250 g) are commonly used, with intraperitoneal administration (e.g., 50 mg/kg malathion). Endpoints include acetylcholinesterase (AChE) inhibition in plasma (Ellman’s method) and oxidative stress markers like glutathione (GSH) depletion, measured via spectrophotometry at 412 nm . Include sham (normal saline) and ascorbic acid control groups to isolate pesticide effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported degradation kinetics of this compound under varying environmental conditions?
- Methodological Answer : Discrepancies arise from variables like pH, initial concentration, and catalyst type. For example, under acidic conditions (pH 3), photocatalytic degradation follows pseudo-first-order kinetics (k = 0.045 min⁻¹), but efficiency drops at higher concentrations (>100 mg/L) due to catalyst saturation . Use central composite design (CCD) to optimize parameters (e.g., pH, catalyst load) and validate models with ANOVA (p < 0.05 for significance) .
Q. What experimental designs are optimal for studying oxidative stress mechanisms induced by this compound in mammalian systems?
- Methodological Answer : Randomized controlled trials (RCTs) with five groups (control, sham, malathion-only, malathion + antioxidant, antioxidant-only) effectively isolate oxidative effects. Measure lipid peroxidation (malondialdehyde, MDA) via thiobarbituric acid reactive substances (TBARS) assay and correlate with histopathological changes (e.g., testis tissue vacuolation) . Use ANOVA with post-hoc Tukey tests to compare group means (α = 0.05) .
Q. How can multi-analyte approaches improve mechanistic understanding of this compound’s endocrine-disrupting effects?
- Methodological Answer : Combine transcriptomics (RNA-seq) of steroidogenic genes (e.g., CYP17A1) with hormone profiling (testosterone ELISA). In rat models, malathion (50 mg/kg) reduced testosterone by 40%, correlating with downregulated StAR protein expression . Integrate data via pathway analysis tools (e.g., KEGG) to identify disrupted signaling networks .
Q. What strategies ensure reproducibility when replicating degradation studies of this compound in aqueous systems?
- Methodological Answer : Standardize reaction conditions (e.g., 25°C, 150 rpm agitation) and document catalyst characterization (BET surface area, XRD crystallinity). Report degradation efficiency as a function of initial concentration (e.g., 10–100 mg/L) and use kinetic models (Langmuir-Hinshelwood) to compare rate constants across studies . Share raw data and code for computational models in supplementary materials .
Methodological Notes
- Data Contradiction Analysis : Compare studies using meta-analysis (e.g., forest plots for AChE inhibition rates) and assess heterogeneity via I² statistics. For example, variability in GSH depletion (20–60% across studies) may stem from differences in exposure duration or antioxidant co-treatments .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and ethical approval statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
